molecular formula C7H5F4N3O B3128577 2,2,2-trifluoro-N'-(6-fluoropyridin-2-yl)acetohydrazide CAS No. 338962-69-9

2,2,2-trifluoro-N'-(6-fluoropyridin-2-yl)acetohydrazide

Cat. No.: B3128577
CAS No.: 338962-69-9
M. Wt: 223.13 g/mol
InChI Key: NQBFRMZXKNAFAR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide is a fluorinated organic compound with the molecular formula C7H5F4N3O. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 6-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
  • 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone

Uniqueness

2,2,2-Trifluoro-N’-(6-fluoropyridin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and fluoropyridinyl groups, which impart distinctive reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-N'-(6-fluoropyridin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N3O/c8-4-2-1-3-5(12-4)13-14-6(15)7(9,10)11/h1-3H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBFRMZXKNAFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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